3-Cyclopropylprop-2-ynoic acid

描述

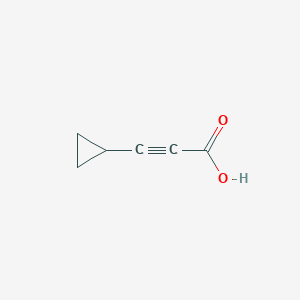

3-Cyclopropylprop-2-ynoic acid is an organic compound with the molecular formula C6H6O2 It is characterized by the presence of a cyclopropyl group attached to a propynoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylprop-2-ynoic acid typically involves the reaction of cyclopropylacetylene with carbon dioxide under specific conditions. One common method includes the use of a palladium catalyst to facilitate the carboxylation of cyclopropylacetylene, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

化学反应分析

Types of Reactions: 3-Cyclopropylprop-2-ynoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as sodium amide or lithium diisopropylamide can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropyl ketones.

Reduction: Formation of cyclopropylpropanoic acid or cyclopropylpropane.

Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

科学研究应用

3-Cyclopropylprop-2-ynoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Cyclopropylprop-2-ynoic acid involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, making it reactive towards various biological targets. The alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules .

相似化合物的比较

- Cyclopropanepropiolic acid

- Cyclopropylacetic acid

- Cyclopropylmethanol

Comparison: 3-Cyclopropylprop-2-ynoic acid is unique due to the presence of both a cyclopropyl group and an alkyne group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, cyclopropanepropiolic acid lacks the alkyne group, which limits its reactivity in certain chemical reactions .

生物活性

3-Cyclopropylprop-2-ynoic acid, with the chemical formula and CAS number 7358-93-2, is an organic compound that exhibits a range of biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 110.11 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 248.3 °C at 760 mmHg |

| Flash Point | 118.2 °C |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to several biological effects such as:

- Inhibition of Inflammatory Pathways : The compound has been studied for its potential anti-inflammatory effects, possibly through the inhibition of specific pro-inflammatory cytokines.

- Induction of Apoptosis : Research indicates that it may promote apoptosis in certain cancer cell lines, suggesting potential anticancer properties.

In Vitro Studies

Several studies have investigated the effects of this compound in vitro:

- Anti-inflammatory Activity : A study reported that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : In a series of assays on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was linked to cell cycle arrest and the activation of caspase pathways.

Case Studies

- Case Study on Inflammation : In a controlled experiment with LPS-induced inflammation in mice, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups.

- Cancer Cell Line Analysis : A detailed analysis of the compound's effects on various cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating effectiveness at micromolar concentrations.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyclopropylprop-2-enoic acid | Lacks a ynoic acid group | Exhibits different anti-inflammatory properties |

| 3-Cyclopropylphenylpropanoic acid | Contains a phenyl group | More potent in certain cancer models |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-cyclopropylprop-2-ynoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis often involves cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed coupling. For example, cyclopropanation of propargolic acid derivatives using Simmons-Smith reagents (e.g., Zn/Cu pairs) under inert conditions (argon atmosphere) can yield the cyclopropyl group. Optimization requires monitoring temperature (0–25°C) and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of diiodomethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield improvements (60–80%) are achievable by reducing steric hindrance through solvent choice (e.g., THF over DCM) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are essential. The alkyne proton in the propiolic acid moiety appears as a singlet at δ 2.8–3.2 ppm in ¹H NMR, while the cyclopropyl protons show splitting patterns (e.g., δ 0.8–1.5 ppm). Discrepancies in IR carbonyl peaks (e.g., 1680–1720 cm⁻¹) may arise from hydration or dimerization; drying samples over molecular sieves and comparing with computational spectra (DFT/B3LYP) can validate results. For conflicting data, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Advanced Research Questions

Q. How can researchers design experiments to investigate the acid dissociation constant (pKa) of this compound, considering its electronic and steric effects?

- Methodological Answer : Use potentiometric titration in aqueous or mixed solvent systems (e.g., water/DMSO) to account for low solubility. The cyclopropyl group’s electron-withdrawing effect lowers pKa compared to linear analogs. Computational modeling (e.g., COSMO-RS) predicts pKa shifts due to ring strain and hyperconjugation. Compare experimental values with theoretical calculations to resolve contradictions arising from solvent polarity or ionic strength variations .

Q. What strategies are effective for resolving contradictions in reported catalytic activity of this compound in cycloaddition reactions?

- Methodological Answer : Contradictions often stem from reaction conditions (e.g., catalyst loading, solvent polarity). Design a factorial experiment to test variables:

- Catalyst type : Pd vs. Cu complexes.

- Solvent effects : Polar aprotic (DMF) vs. nonpolar (toluene).

- Temperature : 25°C vs. 60°C.

Use ANOVA to identify significant interactions. For example, Pd(OAc)₂ in DMF at 60°C may favor [3+2] cycloaddition (90% yield), while CuI in toluene suppresses side reactions .

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools guide rational design?

- Methodological Answer : Introduce electron-donating groups (e.g., methyl) to the cyclopropane ring to modulate electronic density. Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinity to target enzymes (e.g., cyclooxygenase-2). Validate with in vitro assays (IC₅₀ measurements) and compare with QSAR models to prioritize synthetic targets .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to fit dose-response curves. For non-monotonic data (e.g., hormetic effects), apply Akaike information criterion (AIC) to compare models. Address outliers via Grubbs’ test and report confidence intervals (95%) for EC₅₀ values. Replicate experiments in triplicate to ensure robustness .

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Reaction time, temperature.

- Critical quality attributes (CQAs) : Purity, yield.

Use multivariate analysis (e.g., PCA) to correlate CPPs and CQAs. For persistent variability, apply design of experiments (DoE) to optimize conditions (e.g., central composite design) .

Q. Mechanistic & Theoretical Studies

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : The alkyne’s linear geometry and cyclopropane’s ring strain create a sterically constrained transition state. Frontier molecular orbital (FMO) analysis reveals dominant HOMO (dienophile) and LUMO (diene) interactions. Density functional theory (DFT) calculations (B3LYP/6-31G*) show endo preference due to secondary orbital interactions between the cyclopropane and diene π-system .

属性

IUPAC Name |

3-cyclopropylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODLTUIUAZITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348681 | |

| Record name | 3-cyclopropylprop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7358-93-2 | |

| Record name | 3-cyclopropylprop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOPROPYL-2-PROPYNOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。